S-adenosylmethioninamine
Overview
Description
Synthesis Analysis
The enzymatic synthesis of SAM, from which S-adenosylmethioninamine is derived, involves the reaction of methionine and adenosine triphosphate (ATP) catalyzed by methionine adenosyltransferase (MAT) (Schlenk & Depalma, 1957). This process is fundamental to generating SAM, a precursor for S-adenosylmethioninamine through various enzymatic transformations that modify the methionine moiety.
Molecular Structure Analysis
The molecular structure of S-adenosylmethioninamine shares the adenosyl portion with SAM but differs in the functionalization of the methionine side chain. Structural studies of SAM synthetases provide insights into the active sites and mechanism of SAM synthesis, which is directly relevant to understanding the structural basis of S-adenosylmethioninamine (Takusagawa et al., 1996). These studies reveal the enzyme's tetrameric structure, with active sites located between subunits, emphasizing the complex nature of SAM-related molecules.
Chemical Reactions and Properties
SAM participates in a variety of chemical reactions, including methylation, transsulfuration, and aminopropylation, which are likely shared by S-adenosylmethioninamine due to its structural similarity. The electrophilic character of the carbon centers adjacent to the positively charged sulfur atom in SAM drives these reactions, indicating a similar reactivity for S-adenosylmethioninamine (Fontecave et al., 2004).
Physical Properties Analysis
The physical properties of S-adenosylmethioninamine, such as solubility, stability, and melting point, are influenced by its molecular structure. While specific data on S-adenosylmethioninamine are scarce, SAM's known instability in aqueous solutions and its chiral sulfur atom provide a basis for understanding the physical behavior of S-adenosylmethioninamine. SAM's chiral instability, for instance, might suggest similar sensitivity for S-adenosylmethioninamine (Wu et al., 1983).
Chemical Properties Analysis
The chemical properties of S-adenosylmethioninamine, including reactivity, chemical stability, and interactions with biomolecules, can be inferred from SAM's role in biological systems. SAM is involved in critical metabolic pathways, including methylation reactions that modify DNA, proteins, and small molecules, indicating that S-adenosylmethioninamine may participate in similar pathways, albeit with unique substrates or outcomes (Lin, 2011).
Scientific Research Applications
Central Role in Cellular Biochemistry : SAMe plays a critical role in cellular processes such as methylation, aminopropylation, and transsulfuration pathways. It has been a subject of extensive research since its chemical structure was first described in 1952 (Bottiglieri, 2002).
Therapeutic Applications in Clinical Studies : SAMe has shown beneficial effects in clinical trials for the treatment of various conditions, including alcoholic liver disease, depression, and joint pain. Efforts are underway to develop more effective and economical production methods for SAMe due to its high potential value (Kanai et al., 2017).
Use in Liver Disease : SAMe's synthesis is depressed in chronic liver disease, which has led to interest in its use for ameliorating disease severity. However, despite promising pre-clinical data, there is a need for more extensive clinical trials to establish its utility in specific liver disease states (Anstee & Day, 2012).
Molecular Versatility : SAMe serves as a source for various groups in the synthesis of other molecules, like methylene, amino, ribosyl, and aminopropyl groups. It is also a source of 5'-deoxyadenosyl radicals, which initiate many metabolic reactions and biosynthetic pathways (Fontecave et al., 2004).
Applications in Neuropsychiatric Disorders : Evidence suggests that SAMe may play a role in the treatment of severe neuropsychiatric and neurodegenerative diseases. Its influence on the central nervous system through cellular transmethylation pathways is significant (Gao et al., 2018).
Marine-Derived Metabolites for Anti-Infectives : SAMe metabolites from marine organisms are considered as lead compounds for anti-infective drug design due to their novel structures (Sufrin et al., 2009).
Future Directions
S-adenosylmethioninamine has been suggested to positively regulate ATRAP in non-alcoholic fatty liver disease (NAFLD) and may have various potential benefits for the treatment of NAFLD . The discrepancy between positive results of S-adenosylmethioninamine treatment of experimental tumors and modest effects against human disease may depend on more advanced human disease stage at the moment of diagnosis .
properties
IUPAC Name |
3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-LSRJEVITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029264 | |
Record name | S-Adenosyl-L-methionamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | S-Adenosylmethioninamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-adenosylmethioninamine | |
CAS RN |
22365-13-5 | |
Record name | Decarboxylated AdoMet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22365-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Adenosyl-3-methylthiopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-ADENOSYLMETHIONINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-Adenosylmethioninamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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